
Di-p-toluoyl-D-tartaric acid
Overview
Description
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, also known as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chemical compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . This compound is a derivative of butanedioic acid, featuring two 4-methylbenzoyl groups attached to the 2 and 3 positions of the butanedioic acid backbone. It is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- typically involves the esterification of butanedioic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where butanedioic acid and 4-methylbenzoyl chloride are reacted in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chiral Resolution
DPTTA is primarily utilized as a chiral resolving agent . It interacts with racemic mixtures to form diastereomeric salts, which can be separated based on their differing solubilities. This property is crucial for isolating enantiomers in organic synthesis, particularly for compounds that are biologically active and require high optical purity.
Pharmaceutical Applications
In the pharmaceutical industry, DPTTA is instrumental in the synthesis of chiral drugs. Many drugs require specific enantiomers to achieve desired therapeutic effects while minimizing side effects.
Case Studies
- Synthesis of Chiral Drugs : DPTTA has been successfully used in the synthesis of various chiral pharmaceuticals, enhancing their efficacy and safety profiles.
- Regulatory Compliance : The use of DPTTA in drug development aligns with regulatory guidelines that emphasize the importance of enantiomerically pure compounds in medication.
Catalysis in Organic Synthesis
DPTTA serves as a catalyst in several organic reactions, particularly those requiring enantioselectivity. Its ability to facilitate reactions while maintaining stereochemical integrity makes it valuable in synthetic chemistry.
Examples of Catalytic Reactions
- Aza-Friedel-Crafts Reaction : DPTTA has been employed as a catalyst for enantioselective aza-Friedel-Crafts reactions, showcasing its versatility in generating chiral products from achiral substrates .
- Asymmetric Synthesis : It is also used in various asymmetric synthesis protocols, allowing chemists to produce compounds with high enantiomeric excess.
Biochemical Research
DPTTA's role extends into biochemical research, where it aids in studying enzyme-catalyzed reactions and chiral recognition processes.
Applications in Biochemistry
- Enzyme Interaction Studies : Researchers utilize DPTTA to investigate how enzymes interact with different substrates, providing insights into enzyme specificity and activity.
- Chiral Recognition Mechanisms : The compound helps elucidate mechanisms of chiral recognition in biological systems, which is fundamental for understanding drug interactions at the molecular level.
Industrial Applications
DPTTA finds applications beyond laboratory settings; it is also used in various industrial processes that require chiral compounds.
Industrial Uses
- Chiral Catalysts : In industrial chemistry, DPTTA acts as a chiral catalyst for large-scale syntheses of pharmaceuticals and agrochemicals.
- Sustainable Practices : Its use contributes to more sustainable chemical processes by enabling the efficient production of enantiomerically pure substances with reduced waste.
Mechanism of Action
The mechanism of action of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release 4-methylbenzoic acid and butanedioic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-: This is a stereoisomer of the (2S,3S) compound and has similar chemical properties but different biological activities.
2,3-Bis[(4-methylbenzoyl)oxy]succinic acid: Another related compound with similar ester groups but different structural features.
Uniqueness
The uniqueness of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Di-p-toluoyl-D-tartaric acid (DTTA), a derivative of tartaric acid, has garnered attention in the field of organic chemistry and pharmaceuticals primarily for its role as a resolving agent in the separation of racemic mixtures. This article explores its biological activity, focusing on its applications, mechanisms, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 386.35 g/mol
- Melting Point : 169-171 °C
- Density : 1.4 g/cm³
- LogP : 6.74 (indicating high lipophilicity) .
DTTA functions primarily as a chiral resolving agent through the formation of diastereomeric salts with racemic compounds. This interaction enhances the solubility and crystallization properties of the enantiomers, allowing for their effective separation. The efficiency of DTTA in resolving enantiomers is attributed to its ability to form stable complexes with various substrates.
1. Resolution of Tramadol
A significant study demonstrated the use of DTTA for the resolution of the racemic mixture of Tramadol, a widely used analgesic. The process yielded enantiomers with high diastereomeric excess (d.e.) ranging from 86% to 99%, achieving overall yields of 19% to 44% depending on the solvent used . The following table summarizes key findings from this research:
Parameter | Value |
---|---|
d.e. (Tramadol) | 97.3% |
Yield | 68% for (+)-Tramadol |
Solvent Used | Ethanol |
Scale Up Quantity | 90 g input |
2. Resolution of Albuterol
DTTA has also been effectively utilized in the resolution of racemic Albuterol through selective crystallization. This method exploits the differences in solubility between diastereomers, facilitating their separation and purification . The following table illustrates the results:
Compound | Yield (%) | d.e. (%) |
---|---|---|
Albuterol-DTTA Salt | 75 | 95 |
Case Study 1: Tramadol Resolution
In a detailed study, DTTA was employed to separate Tramadol into its active enantiomers, which are crucial for its therapeutic efficacy. The study highlighted that DTTA not only improved the yield but also ensured high purity levels of the isolated enantiomers, thus making it a preferred choice in pharmaceutical applications .
Case Study 2: Albuterol Resolution
Another research effort focused on using DTTA for resolving Albuterol, which is essential for treating asthma and other respiratory conditions. The successful crystallization process demonstrated DTTA's versatility as a resolving agent and its potential impact on drug formulation .
Q & A
Q. What is the role of Di-p-toluoyl-D-tartaric acid in chiral resolution of racemic amines, and what experimental parameters influence its efficacy?
Basic
this compound (D-DTTA) is widely used as a chiral resolving agent for amines due to its ability to form diastereomeric salts with enantiomers. The resolution typically involves dissolving the racemic amine and D-DTTA in a polar solvent (e.g., ethanol or methanol), followed by crystallization. Key parameters include:
- Solvent polarity : Affects solubility and salt formation efficiency .
- Stoichiometric ratio : A 1:1 or 2:1 (amine:acid) ratio can yield enantiomerically enriched salts .
- Temperature : Controlled cooling rates during crystallization improve crystal purity .
Post-crystallization, the salts are often treated with a base (e.g., NaOH) to recover the resolved amine.
Q. How is this compound synthesized, and what purification steps ensure high optical purity?
Basic
D-DTTA is synthesized via esterification of D-tartaric acid with p-toluoyl chloride. Critical steps include:
- Reagent drying : Anhydrous conditions prevent hydrolysis of the acyl chloride.
- Temperature control : Reaction temperatures <15°C minimize side reactions .
Purification involves recrystallization from ethanol or methanol, with optical purity verified by: - HPLC analysis : Using chiral columns to confirm ≥98.0% enantiomeric excess (e.e.) .
- Specific rotation : [α]D²⁰ = +136° to +143° (c=1.0, ethanol) indicates purity .
Q. How can researchers optimize enantiomeric excess (e.e.) when using D-DTTA for chiral resolution, and what contradictions arise in solvent selection?
Advanced
Optimizing e.e. requires balancing solvent polarity and solubility:
- Polar aprotic solvents (e.g., acetonitrile) enhance salt formation but may reduce selectivity .
- Contradictions : While methanol improves solubility, it can lower e.e. due to rapid crystallization. Ethanol offers slower crystallization, favoring higher purity but lower yields .
Troubleshooting : Low e.e. may stem from impurities in the starting amine or insufficient acid-amine stoichiometry. Recrystallization of the diastereomeric salt in mixed solvents (e.g., ethanol/water) often resolves this .
Q. What advanced analytical techniques validate the stereochemical outcome of D-DTTA-mediated resolutions?
Advanced
- X-ray crystallography : Determines absolute configuration using programs like SHELX for structure refinement. D-DTTA’s high crystallinity aids in resolving twinned or high-symmetry crystals .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish diastereomers via chemical shift splitting in chiral environments .
- Chiral HPLC : Quantifies e.e. using columns like Chiralpak AD-H or OD-H, with UV detection at 254 nm .
- Optical rotation : Correlates with literature values ([α]D²⁰ ≈ +140°) to confirm configuration .
Q. How is D-DTTA applied in synthesizing pharmacologically active intermediates, and what methodological challenges arise?
Advanced
D-DTTA is critical in synthesizing chiral intermediates for drugs like galanthamine and σ1 receptor ligands:
- Case study : Racemic narwedine resolved with D-DTTA yields (−)-galanthamine hydrobromide (≥99% e.e.) via L-Selectride reduction .
- Challenges :
- Dynamic kinetic resolution : Exploited in multi-step syntheses to enhance enantiopurity .
Q. What crystallographic strategies are employed to analyze D-DTTA and its complexes, and how do data inconsistencies arise?
Advanced
- Data collection : High-resolution (≤1.0 Å) X-ray data are preferred. D-DTTA’s monoclinic crystals (space group P2₁) often require low-temperature (100 K) measurements to reduce thermal motion .
- Refinement : SHELXL refines anisotropic displacement parameters, but twinning (common in tartaric acid derivatives) complicates analysis. The Hooft parameter or R-factor gap (>5%) indicates twinning .
- Contradictions : Discrepancies between calculated and observed optical rotations may signal incorrect space group assignment or solvent inclusion in the lattice .
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885539 | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | (+)-Ditoluoyltartaric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20648 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32634-68-7 | |
Record name | (+)-Di-p-toluoyl-D-tartaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32634-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ditoluoyltartaric acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32634-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-p-toluoyl-D-tartaric acid, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4480MA5QIP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.